molecular formula C11H11FO2 B151031 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone CAS No. 1100905-45-0

1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone

カタログ番号 B151031
CAS番号: 1100905-45-0
分子量: 194.2 g/mol
InChIキー: KMIRUKGYDUOZOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone is a chemical compound with the molecular formula C11H11FO2 . It is a pharmacological intermediate used in the preparation of Prasugrel, a platelet inhibitor used for preventing the formation of blood clots .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone is represented by the formula C11H11FO2 . The InChI representation of the molecule is InChI=1S/C11H9FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7H,5-6H2 .


Physical And Chemical Properties Analysis

The molecular weight of 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone is 194.21 . It appears as a clear pale yellow to yellow oil . The compound should be stored at 2-8°C in a refrigerator .

科学的研究の応用

Synthesis of Prasugrel

Prasugrel alpha-Hydroxy Impurity is a useful synthetic intermediate in the synthesis of Prasugrel . Prasugrel is a thienopyridine ADP-receptor antagonist used for the treatment of cardiovascular disease . The synthesis of prasugrel involves several steps, including N-protection, boric acid substitution, and N-substitution .

Improvement of Prasugrel Synthesis

The impurities in Prasugrel alpha-Hydroxy Impurity can provide an improved access to prasugrel . The overall yield of the route is 50% for seven steps . Other applications of this process are under investigation .

Active Pharmaceutical Ingredient (API)

As an Active Pharmaceutical Ingredient (API), Prasugrel alpha-Hydroxy Impurity plays a pivotal role in the development of cutting-edge pharmaceutical products . Its versatile nature allows researchers to explore its potential in the synthesis of novel drug candidates .

Targeting Cardiovascular Diseases

Prasugrel, which can be synthesized using Prasugrel alpha-Hydroxy Impurity, is used extensively as a major thienopyridine ADP-receptor antagonist for the treatment of cardiovascular diseases . It offers a safer, higher, faster, and more consistent level of inhibition of platelet aggregation compared to similar drugs .

Analytical Method Development

Desacetyl Hydroxy Prasugrel Impurity can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Prasugrel .

Research and Development

Prasugrel alpha-Hydroxy Impurity’s versatile nature allows researchers to explore its potential in the synthesis of novel drug candidates, targeting a wide range of health conditions and therapeutic areas .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P280, P304+P340, and P305+P351+P338 .

作用機序

Target of Action

Prasugrel alpha-Hydroxy Impurity, also known as 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone, primarily targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clot formation .

Mode of Action

This compound is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . The active metabolite of Prasugrel alpha-Hydroxy Impurity irreversibly binds to P2Y12 type ADP receptors on platelets . This prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The inhibition of the P2Y12 receptor disrupts the ADP-mediated activation pathway of platelets. This prevents the aggregation of platelets, a key step in the formation of blood clots . The downstream effects include a reduction in thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI) .

Pharmacokinetics

Prasugrel, the parent drug, has a bioavailability of ≥79% . It is also mentioned that the elimination half-life is approximately 7 hours . The compound is excreted via urine and feces .

Result of Action

The result of the action of Prasugrel alpha-Hydroxy Impurity is a reduction in platelet aggregation. This leads to a decrease in the risk of thrombotic cardiovascular events in patients with certain heart conditions . It should be noted that this compound may also increase the risk of bleeding events .

特性

IUPAC Name

1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7,11,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIRUKGYDUOZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Reactant of Route 3
Reactant of Route 3
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Reactant of Route 4
Reactant of Route 4
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Reactant of Route 5
Reactant of Route 5
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Reactant of Route 6
Reactant of Route 6
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone

Q & A

Q1: Can you detail the synthetic process for 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone outlined in the research?

A2: The research outlines a novel synthetic pathway for 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone, starting with o-fluorobenzaldehyde. [] The process involves several steps:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。